Cas no 2171556-01-5 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(prop-2-en-1-yl)(prop-2-yn-1-yl)carbamoylbutanoic acid)

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(prop-2-en-1-yl)(prop-2-yn-1-yl)carbamoylbutanoic acid structure
2171556-01-5 structure
Product Name:4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(prop-2-en-1-yl)(prop-2-yn-1-yl)carbamoylbutanoic acid
CAS No:2171556-01-5
MF:C26H26N2O5
MW:446.495047092438
CID:5938652
PubChem ID:165552900
Update Time:2025-05-26

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(prop-2-en-1-yl)(prop-2-yn-1-yl)carbamoylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(prop-2-en-1-yl)(prop-2-yn-1-yl)carbamoylbutanoic acid
    • 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(prop-2-en-1-yl)(prop-2-yn-1-yl)carbamoyl]butanoic acid
    • EN300-1492416
    • 2171556-01-5
    • Inchi: 1S/C26H26N2O5/c1-3-15-28(16-4-2)25(31)23(13-14-24(29)30)27-26(32)33-17-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h1,4-12,22-23H,2,13-17H2,(H,27,32)(H,29,30)
    • InChI Key: MEOAYYXENALZMT-UHFFFAOYSA-N
    • SMILES: O(C(NC(C(N(CC#C)CC=C)=O)CCC(=O)O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 446.18417193g/mol
  • Monoisotopic Mass: 446.18417193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 11
  • Complexity: 750
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 95.9Ų

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(prop-2-en-1-yl)(prop-2-yn-1-yl)carbamoylbutanoic acid Pricemore >>

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Additional information on 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(prop-2-en-1-yl)(prop-2-yn-1-yl)carbamoylbutanoic acid

4-{(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(prop-2-en-1-yl)(prop-2-yn-1-yl)carbamoylbutanoic acid: A Comprehensive Overview

The compound with CAS No. 2171556-01-5, known as 4-{(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(prop-2-en-1-yl)(prop-2-yn-1-ylcarbamoylbutanoic acid, is a complex organic molecule with significant potential in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural features and promising applications in drug development, material synthesis, and advanced chemical engineering.

At its core, this molecule incorporates a fluorenylmethoxycarbonyl (Fmoc) group, which is a well-known protecting group in peptide synthesis. The presence of the Fmoc group suggests that this compound may play a role in peptide-based drug delivery systems or as an intermediate in the synthesis of bioactive molecules. Recent studies have highlighted the importance of such protecting groups in enhancing the stability and functionality of peptide-based drugs, making this compound a valuable asset in medicinal chemistry.

In addition to the Fmoc group, the molecule also features a propargyl (prop-2-enyl) substituent, which introduces alkyne functionality into the structure. This alkyne group can participate in click chemistry reactions, such as the copper-catalyzed azide–alkyne cycloaddition (CuAAC), enabling the formation of stable triazole linkages. Such reactions are widely used in drug discovery and materials science for creating complex molecular architectures with precise control over functionality and geometry.

The combination of an Fmoc group and an alkyne substituent makes this compound highly versatile. Researchers have recently explored the use of similar molecules in the development of stimuli-responsive materials, where the Fmoc group can act as a photosensitive moiety, and the alkyne can serve as a reactive handle for cross-linking or functionalization. These advancements underscore the potential of this compound in creating advanced materials with tailored properties for applications in sensors, drug delivery systems, and tissue engineering.

Furthermore, the butanoic acid backbone of this molecule provides additional functional groups that can be exploited for further chemical modifications. The carboxylic acid group can be converted into esters or amides, enabling compatibility with various synthetic strategies and applications. Recent research has demonstrated the utility of such carboxylic acid-containing compounds in bioconjugation chemistry, where they serve as versatile linkers for attaching biomolecules to surfaces or nanoparticles.

In terms of synthesis, this compound likely involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The incorporation of an Fmoc group typically involves nucleophilic substitution or amide bond formation reactions, while the installation of the propargyl group may require alkyne metathesis or other alkyne-forming reactions. The overall synthesis would need to carefully balance reactivity and selectivity to ensure high yields and purity.

The structural complexity of this compound also presents challenges in terms of characterization and analysis. Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography would be essential for confirming its structure and studying its properties. Recent advances in these techniques have made it possible to analyze even highly complex molecules with unprecedented accuracy and resolution.

In conclusion, CAS No. 2171556-01

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